REACTION_SMILES
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[F:1][CH2:2][C:3]([F:4])([F:5])[OH:6].[F:7][C:8]([CH2:9][O:10][c:11]1[s:12][c:13]([C:16]([CH3:17])=[O:18])[cH:14][n:15]1)([F:19])[F:20]>>[CH3:9][O:10][c:11]1[s:12][c:13]([C:16]([CH3:17])=[O:18])[cH:14][n:15]1
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Name
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OC(F)(F)CF
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(F)(F)CF
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Name
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CC(=O)c1cnc(OCC(F)(F)F)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cnc(OCC(F)(F)F)s1
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Name
|
|
Type
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product
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Smiles
|
COc1ncc(C(C)=O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |